molecular formula Cl6H2Pd B13734326 Hexachloropalladium(2-);hydron CAS No. 36550-26-2

Hexachloropalladium(2-);hydron

Cat. No.: B13734326
CAS No.: 36550-26-2
M. Wt: 321.1 g/mol
InChI Key: QVWOZVFUGLNYKZ-UHFFFAOYSA-J
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Description

Hexachloropalladium(2-);hydron, also known as dihydrogen hexachloropalladate(2-), is a coordination compound with the molecular formula Cl6H2Pd. It is a palladium complex where palladium is in the +2 oxidation state, coordinated with six chloride ions. This compound is of significant interest in various fields due to its unique chemical properties and catalytic activity.

Preparation Methods

Hexachloropalladium(2-);hydron can be synthesized through several methods. One common synthetic route involves the reaction of palladium(II) chloride with hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of the hexachloropalladate complex. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Hexachloropalladium(2-);hydron undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, where palladium can change its oxidation state.

    Substitution Reactions: Chloride ligands in the complex can be substituted with other ligands, such as phosphines or amines.

    Coupling Reactions: It is widely used in catalytic coupling reactions, such as the Heck reaction, where it facilitates the formation of carbon-carbon bonds.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as water or organic solvents like ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Hexachloropalladium(2-);hydron has numerous applications in scientific research:

    Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in coupling reactions like the Heck and Suzuki reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role in developing new drugs.

    Industry: It is used in various industrial processes, including the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which hexachloropalladium(2-);hydron exerts its effects is primarily through its role as a catalyst. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, often through the formation of intermediate complexes. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Hexachloropalladium(2-);hydron can be compared with other palladium complexes, such as potassium hexachloropalladate(IV) and palladium(II) acetate. While all these compounds contain palladium, their chemical properties and reactivity differ due to variations in oxidation states and ligand environments. This compound is unique in its specific coordination environment and reactivity, making it particularly useful in certain catalytic applications.

Similar compounds include:

  • Potassium hexachloropalladate(IV)
  • Palladium(II) acetate
  • Palladium(II) chloride

These compounds share some similarities but also have distinct properties that make them suitable for different applications.

Properties

CAS No.

36550-26-2

Molecular Formula

Cl6H2Pd

Molecular Weight

321.1 g/mol

IUPAC Name

hexachloropalladium(2-);hydron

InChI

InChI=1S/6ClH.Pd/h6*1H;/q;;;;;;+4/p-4

InChI Key

QVWOZVFUGLNYKZ-UHFFFAOYSA-J

Canonical SMILES

[H+].[H+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl

Origin of Product

United States

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